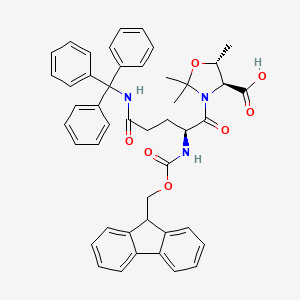

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH

Description

Significance of Synthetic Peptides and Protein Domains in Research

Synthetic peptides have become indispensable tools across a vast spectrum of biological and biomedical research. nih.govexplorationpub.com They are short chains of amino acids, typically between 2 and 50 residues long, that can be engineered in the laboratory to mimic or modulate the function of natural peptides and proteins. creative-enzymes.com This capability allows researchers to dissect complex biological systems with high precision.

Key applications include:

Structure-Activity Relationship (SAR) Studies: By systematically altering the amino acid sequence, scientists can investigate how specific residues contribute to a peptide's function, leading to the design of molecules with enhanced properties. creative-enzymes.com

Enzyme Substrates and Inhibitors: Synthetic peptides serve as custom-designed substrates for studying enzyme kinetics or as potent and specific inhibitors to probe enzymatic pathways, which is crucial in drug discovery. dergipark.org.tr

Probing Molecular Interactions: They are used to study receptor binding, protein-protein interactions, and signal transduction pathways, providing insights into cellular communication and regulation. nih.govcreative-enzymes.com

Immunology and Vaccine Development: Peptides function as antigens to generate specific antibodies for research and diagnostic purposes. dergipark.org.tr Furthermore, peptide-based vaccines offer a safe and targeted alternative to traditional vaccines by eliciting precise immune responses. creative-enzymes.com

Therapeutics: An increasing number of peptide-based drugs are in clinical use for conditions ranging from metabolic disorders to cancer, valued for their high specificity and low potential for off-target effects. creative-enzymes.comfrontiersin.org

The ability to chemically synthesize these molecules provides a level of control and purity that is often unachievable through biological expression systems, making them foundational to progress in modern life sciences. frontiersin.org

Challenges in the Chemical Synthesis of Complex Peptide Sequences

While the conceptual basis of peptide synthesis—the sequential linking of amino acids—is straightforward, its practical execution is fraught with challenges, particularly when assembling long or "difficult" sequences. americanpeptidesociety.orgvapourtec.com The most prevalent method, Solid-Phase Peptide Synthesis (SPPS), involves building a peptide chain while it is anchored to an insoluble resin support. creative-enzymes.commasterorganicchemistry.com This approach, pioneered by R. Bruce Merrifield, revolutionized the field but is not without its inherent problems. masterorganicchemistry.com

Peptide Aggregation Phenomena in Solid-Phase Peptide Synthesis (SPPS)

A primary obstacle in SPPS is the tendency of growing peptide chains to aggregate on the solid support. americanpeptidesociety.orgvapourtec.com This phenomenon occurs when peptide chains interact with each other through non-covalent forces, primarily hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. wikipedia.orgnih.gov

This on-resin aggregation leads to several critical problems:

Poor Solvation: The aggregated peptide-resin mass becomes poorly solvated by the reaction solvents (e.g., DMF or NMP). nih.govnih.gov

Incomplete Reactions: The poor solvation hinders the access of reagents to the reactive N-terminal of the growing chain. This results in incomplete deprotection of the N-terminal protecting group (commonly Fmoc) and inefficient coupling of the next amino acid. nih.govsigmaaldrich.com

Deletion Sequences: Failed coupling steps lead to the formation of peptides missing one or more amino acids, which are often difficult to separate from the target peptide. biotage.com

Aggregation is particularly pronounced in hydrophobic sequences and can become a major limiting factor in the synthesis of peptides longer than 30-50 residues. nih.govnih.govacs.org

Limitations of Conventional Amino Acid Building Blocks

Standard amino acid derivatives, while forming the basis of all peptides, have inherent properties that can contribute to synthetic difficulties.

Side-Chain Interactions: The functional groups on the side chains of amino acids can lead to unwanted side reactions. For example, the unprotected imidazole (B134444) ring of histidine can interfere with coupling reactions, and aspartic acid is notoriously prone to a base-catalyzed rearrangement that forms an aspartimide, introducing an impurity that is nearly impossible to separate. biotage.compeptide.com

Steric Hindrance: Bulky side chains, such as those on valine or isoleucine, or the use of large protecting groups can sterically hinder the coupling reaction, slowing it down and requiring more forceful conditions or longer reaction times. biotage.com

Racemization: The process of activating an amino acid for coupling can lead to the loss of its stereochemical integrity (racemization), resulting in diastereomeric impurities that can compromise the biological activity of the final peptide. americanpeptidesociety.org

Sequence-Dependent Reactivity: The rate and efficiency of a coupling reaction are highly dependent on the nature of both the incoming amino acid and the resin-bound residue, making it difficult to apply a single universal protocol for all sequences. nih.gov

These limitations underscore the need for chemically modified building blocks that can proactively address these challenges.

Evolution and Impact of Pseudoproline Dipeptides in Modern Peptide Synthesis

To overcome the formidable challenge of peptide aggregation, chemists have developed several strategies, but few have been as impactful as the use of pseudoproline dipeptides. chempep.com These specialized building blocks, including Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH , are among the most powerful tools available for improving the efficiency and success rate of Fmoc-SPPS. chemimpex.com

Historical Context and Discovery of Pseudoprolines

The concept of using temporary, structure-disrupting modifications to improve peptide synthesis emerged from the work of Manfred Mutter and his colleagues. They recognized that the formation of β-sheet structures was a primary cause of aggregation and insolubility. wikipedia.org In the early 1990s, they reported that derivatives of serine could be used to disrupt these secondary structures. bachem.com This led to the formal introduction of pseudoprolines in 1995-1996 as a technique to render "inaccessible" peptides accessible. chempep.combachem.comiris-biotech.deacs.org

The key innovation was to react the side-chain hydroxyl of a serine or threonine residue (or the thiol of cysteine) with a ketone or aldehyde to form a cyclic oxazolidine (B1195125) (or thiazolidine) ring. chempep.com This created a "proline-like" structure, hence the name pseudoproline (ψ-Pro). chempep.com Initially, coupling the next amino acid to the sterically hindered pseudoproline monomer proved difficult. wikipedia.orgbachem.com The solution was to pre-form a dipeptide unit, such as This compound , which could be incorporated easily using standard coupling methods. sigmaaldrich.combachem.com This approach was commercialized and rapidly adopted, transforming the synthesis of difficult peptides. merckmillipore.com

General Principles of Pseudoproline-Mediated Conformational Disruption

The effectiveness of pseudoproline dipeptides stems from their ability to act as temporary "molecular hinges" or "kinks" in the peptide backbone. chempep.comiris-biotech.de

The mechanism involves two primary effects:

Conformational Kink: The five-membered oxazolidine ring of the pseudoproline mimics the rigid structure of natural proline. chempep.compeptide.com This geometry forces the preceding amide bond to favor a cis conformation over the typical trans conformation. chempep.comiris-biotech.de This kink disrupts the linear, extended structure required for inter-chain hydrogen bonding, thereby preventing the formation and propagation of β-sheets. chempep.comacs.org

Enhanced Solvation and Solubility: By breaking up aggregates, the pseudoproline-containing peptide chains remain better solvated by the synthesis solvents. wikipedia.orgchempep.com This improved solvation ensures that the N-terminus of the growing peptide is accessible for subsequent deprotection and coupling reactions, leading to higher efficiency, increased yields, and purer crude products. chempep.com

Crucially, this modification is temporary. The oxazolidine ring is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by the strong acid (typically trifluoroacetic acid, TFA) used in the final step to release the peptide from the resin. sigmaaldrich.comiris-biotech.de This regenerates the original threonine (or serine/cysteine) residue, leaving no permanent modification in the final peptide sequence. sigmaaldrich.com The routine use of pseudoproline dipeptides has proven to be a simple and highly effective strategy to avoid failed syntheses and improve the quality of synthetic peptides.

Overview of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH as a Specialized Pseudoproline Dipeptidemedchemexpress.comsigmaaldrich.comnetascientific.comiris-biotech.deactivotec.combachem.com

Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is a highly specialized dipeptide that serves as a crucial tool in modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comnetascientific.comchemimpex.com It belongs to a class of compounds known as pseudoproline dipeptides, which are designed to tackle common hurdles encountered during the synthesis of complex, lengthy, or aggregation-prone peptides. activotec.comchempep.com

The core of its utility lies in its ability to prevent peptide aggregation, a phenomenon where growing peptide chains clump together, hindering further reactions and drastically reducing the yield and purity of the final product. chempep.comsigmaaldrich.com This is a frequent issue with sequences containing hydrophobic amino acids or those prone to forming strong intermolecular hydrogen bonds, such as glutamine and threonine. sigmaaldrich.com

| Property | Value |

| CAS Number | 1572725-72-4 iris-biotech.debiosynth.comchemicalbook.com |

| Molecular Formula | C46H45N3O7 medchemexpress.comiris-biotech.depeptide.com |

| Molecular Weight | 751.87 g/mol medchemexpress.comiris-biotech.de |

| Appearance | White to off-white powder chemicalbook.com |

| Storage Temperature | 2-8°C sigmaaldrich.comnetascientific.comchemicalbook.com |

Structural Features and Protective Groupschemimpex.com

The structure of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is a testament to sophisticated chemical design, incorporating several key protective groups to ensure its efficacy in peptide synthesis. chemimpex.com

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group is attached to the N-terminus of the dipeptide. Its role is to prevent unwanted reactions at the nitrogen atom during the coupling of subsequent amino acids. It can be readily removed under mild basic conditions, a standard step in the Fmoc-SPPS workflow. chemimpex.com

Trt (trityl) group: The side chain of the glutamine (Gln) residue is protected by a bulky, acid-labile trityl group. This prevents the side chain's amide group from participating in undesired side reactions during synthesis. chemimpex.com

ΨMe,Mepro (dimethyloxazolidine) ring: The threonine (Thr) residue is modified to form a dimethyloxazolidine ring, which is the hallmark of this pseudoproline dipeptide. This cyclic structure is formed by the reaction of the threonine's side-chain hydroxyl group and its backbone amide nitrogen with acetone (B3395972). This modification is key to the dipeptide's function. sigmaaldrich.comnetascientific.comchempep.com This oxazolidine ring is stable to the basic conditions used for Fmoc removal but is cleaved under the acidic conditions of the final deprotection step, typically using trifluoroacetic acid (TFA), to regenerate the native threonine residue. sigmaaldrich.comnetascientific.compeptide.com

The full chemical name for this compound is (4S,5R)-3-[Na-(9-Fluorenylmethyloxycarbonyl)-Ng-trityl-L-glutaminyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid. iris-biotech.dechemimpex.com

| Protective Group | Location | Function | Cleavage Condition |

| Fmoc | N-terminus of Glutamine | Prevents unwanted N-terminal reactions | Mild base |

| Trt | Side chain of Glutamine | Prevents side chain reactions | Acid |

| ΨMe,Mepro | Threonine residue | Induces a kink, prevents aggregation | Acid (TFA) |

Rationale for its Design and Application in Peptide Chemistry

The design of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is a strategic response to the challenges of synthesizing "difficult" peptide sequences. sigmaaldrich.com The introduction of the pseudoproline moiety at the threonine residue is the key innovation. chempep.com

The primary rationale for its use is to disrupt the formation of secondary structures, particularly β-sheets, which are a major cause of peptide aggregation during SPPS. chempep.comiris-biotech.de The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, similar to the effect of a natural proline residue. peptide.comiris-biotech.de This kink favors a cis-amide bond conformation over the more common trans conformation, effectively breaking up the regular hydrogen-bonding patterns that lead to interchain aggregation. iris-biotech.de

By preventing aggregation, this dipeptide offers several advantages:

Enhanced Solubility: The kink improves the solvation of the growing peptide chain in the synthesis solvents. chempep.compeptide.com

Improved Coupling Efficiency: With the N-terminus of the growing peptide chain more accessible, the coupling of the next amino acid is more efficient, leading to higher yields and purer products. chempep.compeptide.com

Simplified Purification: The improved quality of the crude peptide simplifies the final purification process. activotec.com

The dipeptide format itself is also a crucial design element. Acylating the sterically hindered nitrogen of the oxazolidine ring is difficult. sigmaaldrich.comnetascientific.comsigmaaldrich.com By providing the pseudoproline as a pre-formed dipeptide, this challenging coupling step is circumvented, and two amino acid residues are added in a single, efficient step. sigmaaldrich.comnetascientific.comsigmaaldrich.com

The strategic placement of pseudoproline dipeptides, often at regular intervals or preceding hydrophobic stretches, has proven to be a highly effective strategy for the successful synthesis of long and otherwise intractable peptides, including those with a tendency to form amyloid-like structures. sigmaaldrich.compeptide.com Furthermore, the turn-inducing nature of pseudoprolines can facilitate the cyclization of linear peptides, often leading to increased yields and faster reaction times. peptide.comiris-biotech.deresearchgate.net The incorporation of a pseudoproline at the C-terminus of a peptide has also been shown to prevent racemization of that residue during coupling reactions. peptide.comresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTGZPUCAULNOC-QZNHJORUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Gln Trt Thr Ψme,mepro Oh

Synthesis of the Precursor Thr(ΨMe,Mepro) Unit

The synthesis of the target dipeptide begins with the formation of the modified threonine residue, Thr(ΨMe,Mepro)-OH. This involves the creation of a temporary, cyclic structure known as an oxazolidine (B1195125) from the threonine backbone.

Cyclocondensation Reactions of Threonine with Ketones

The foundational step in creating the pseudoproline unit is the cyclocondensation of a threonine residue with a ketone, typically acetone (B3395972), to form a 2,2-dimethyloxazolidine (B1633789) ring. chempep.com This reaction reversibly protects the α-amino and side-chain hydroxyl groups of the threonine. The process is generally catalyzed by an acid, such as p-toluenesulfonic acid, and often involves removing the water formed during the reaction to drive the equilibrium toward the cyclic product. researchgate.net The resulting oxazolidine structure mimics the conformational properties of proline, hence the term "pseudoproline". chempep.com This five-membered ring structure is stable under the basic conditions used for Fmoc deprotection during SPPS but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native threonine residue. sigmaaldrich.comchempep.com

Stereochemical Control in Oxazolidine Ring Formation

Maintaining stereochemical integrity during the formation of the oxazolidine ring is critical. The reaction is highly stereospecific, with the existing chiral centers of the parent amino acid dictating the stereochemistry of the newly formed centers. mdpi.comresearchgate.net For L-threonine, which has a (2S, 3R) configuration, the cyclocondensation reaction proceeds with a transfer of chirality, creating new stereogenic centers at the former aldehyde/ketone carbon (position 2) and the former amino acid nitrogen (position 3). mdpi.comresearchgate.net Studies have shown that the resulting structure is rigid, forcing the hydrogen atoms at positions Cα, N, and the former carbonyl carbon to adopt a cis configuration relative to each other, while the methyl group at Cβ is positioned trans to these hydrogens. mdpi.com This predictable stereochemical outcome ensures that the correct diastereomer of the pseudoproline unit is formed for subsequent use in peptide synthesis.

Introduction of the Fmoc and Trityl Protecting Groups

To selectively build the peptide chain, orthogonal protecting groups are installed on the glutamine residue. The Nα-amino group is protected with the base-labile Fmoc group, while the side-chain amide is protected with the acid-labile Trityl group.

Nα-Fmoc Protection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group for the α-amino group in SPPS. nih.gov Its primary advantage is its lability to weak bases, such as piperidine (B6355638), which allows for its removal without affecting acid-labile side-chain protecting groups. The Fmoc group is typically introduced by reacting the amino acid with an Fmoc-donating reagent in an aqueous solution. rsc.org

Table 1: Common Reagents for Nα-Fmoc Protection

| Reagent | Full Name | Common Conditions |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Aqueous sodium bicarbonate, 0°C to room temp. |

| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride | Aqueous sodium bicarbonate or water, room temp. to 60°C. rsc.org |

The selection of the reagent can be based on factors such as reactivity and stability, but both effectively yield the desired N-Fmoc-protected amino acid. d-nb.info

Side Chain Trityl (Trt) Protection of Glutamine

The side-chain amide of glutamine requires protection to prevent undesirable side reactions, such as dehydration to a nitrile or deamidation, during peptide synthesis. smolecule.compeptide.com In Fmoc-based chemistry, the trityl (Trt) group is the preferred protecting group for the glutamine side chain. peptide.com The bulky Trt group provides excellent stability and also significantly improves the solubility of the protected amino acid derivative; Fmoc-Gln-OH has very low solubility, whereas Fmoc-Gln(Trt)-OH dissolves well in common SPPS solvents like DMF. peptide.com The Trt group is highly acid-labile and is efficiently removed during the final cleavage step with TFA. peptide.com The use of pre-protected Fmoc-Gln(Trt)-OH is standard practice in the synthesis of glutamine-containing peptides. altabioscience.comevitachem.com

Dipeptide Coupling Strategies

The final step in forming the title compound is the creation of a peptide bond between the protected glutamine and the modified threonine residue. This dipeptide is often prepared as a distinct building block, which offers advantages in SPPS. sigmaaldrich.com

Synthesizing the pseudoproline-containing dipeptide as a single unit, such as Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH, is advantageous because it circumvents the difficult and often inefficient coupling of an amino acid to the sterically hindered nitrogen of the oxazolidine ring. sigmaaldrich.comresearchgate.net The coupling is performed by reacting the carboxyl group of Fmoc-Gln(Trt)-OH with the free amino group of the pre-formed Thr(ΨMe,Mepro)-OH. This reaction employs standard peptide coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Table 2: Common Coupling Reagents for Peptide Bond Formation

| Reagent | Full Name | Characteristics |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, rapid coupling, often used for hindered couplings. merckmillipore.comrsc.org |

| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Effective and commonly used in automated peptide synthesizers. rsc.org |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent known for its high reactivity. rsc.org |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic carbodiimide-based method used to form an active ester and suppress side reactions. rsc.org |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH | N-(9-Fluorenylmethoxycarbonyl)-N'-trityl-L-glutaminyl-L-threonine(2,2-dimethyloxazolidine) |

| Thr(ΨMe,Mepro)-OH | L-Threonine(2,2-dimethyloxazolidine) |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Trt | Trityl |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic Acid |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride |

| Fmoc-Gln(Trt)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine |

| DMF | Dimethylformamide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| DIPEA | Diisopropylethylamine |

| NMM | N-Methylmorpholine |

Chemical Ligation Approaches for Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH

The synthesis of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is best understood as a "post-insertion" cyclization rather than a typical ligation reaction performed on a growing peptide chain. The core of this building block is the threonine residue, which is chemically modified to form a dimethyl-substituted oxazolidine ring, a structure that mimics proline. chempep.comwikipedia.org This proline-like structure is referred to as a pseudoproline (ΨMe,Mepro).

The general approach involves two key stages:

Dipeptide Formation : First, the dipeptide Fmoc-Gln(Trt)-Thr-OH is synthesized using standard peptide coupling methods. This involves coupling Fmoc-Gln(Trt)-OH to a threonine residue where the carboxylic acid is suitably protected, followed by deprotection of the threonine's carboxyl group.

Oxazolidine Ring Formation : The crucial step is the cyclocondensation reaction to form the pseudoproline ring. The side-chain hydroxyl group of the threonine residue in the dipeptide reacts with an acetone equivalent, such as 2,2-dimethoxypropane, under acidic catalysis. researchgate.net This reaction forms the characteristic (4S,5R)-2,2,5-trimethyl-oxazolidine structure, which incorporates the threonine side chain and its backbone nitrogen into the five-membered ring. chempep.comacs.org

This pre-formed dipeptide approach is preferred because direct acylation of a pre-formed pseudoproline monomer is often inefficient due to the steric hindrance and reduced nucleophilicity of the secondary amine within the oxazolidine ring. wikipedia.orgbachem.comiris-biotech.desigmaaldrich.com By creating the dipeptide first and then forming the ring, this difficult coupling step is avoided. bachem.comsigmaaldrich.com The final compound is a stable, ready-to-use building block for incorporation into a longer peptide sequence via standard SPPS protocols. wikipedia.org

Considerations for Coupling Efficiency and Yield

Mechanism of Action: The pseudoproline moiety acts as a "structure-disrupting" element. chempep.com During SPPS, growing peptide chains, particularly those with hydrophobic residues or sequences prone to hydrogen bonding, can aggregate and adopt stable secondary structures like β-sheets. chempep.comwikipedia.org This aggregation hinders the solvation of the peptide and sterically blocks the N-terminal amine, leading to incomplete deprotection and coupling reactions.

The incorporation of a pseudoproline dipeptide mitigates this issue in several ways:

Backbone Kink : The oxazolidine ring forces the preceding amide bond (in this case, the Gln-Thr bond) to adopt a cis-conformation, similar to a natural proline residue. chempep.comwikipedia.orgiris-biotech.de This introduces a significant "kink" into the peptide backbone, which effectively disrupts the inter-chain hydrogen bonding required for β-sheet formation. chempep.comacs.org

Improved Solvation : By preventing aggregation, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF or NMP), ensuring that reagents have better access to the reactive sites. chempep.comiris-biotech.de

Enhanced Kinetics : The improved accessibility of the N-terminus leads to more efficient and complete acylation (coupling) and deprotection kinetics. chempep.comsigmaaldrich.com

The use of these dipeptides can lead to a dramatic increase in the yield and purity of the crude peptide product, in some cases enabling the synthesis of long or "difficult" sequences that would otherwise fail using standard methods. chempep.comwikipedia.orgbachem.com The native threonine structure is fully regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. bachem.comiris-biotech.desigmaaldrich.com

| Feature | Standard Gln-Thr Coupling | Coupling with Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH |

| Peptide Conformation | Prone to trans-amide bond, can lead to linear β-sheet aggregation. | Favors cis-amide bond, introduces a backbone kink. chempep.comwikipedia.org |

| Aggregation Risk | High, especially in long or hydrophobic sequences. | Significantly reduced due to disruption of secondary structures. acs.orgiris-biotech.de |

| Solubility | Can decrease as the peptide chain grows and aggregates. | Enhanced solubility of the peptide-resin complex. chempep.comiris-biotech.de |

| Coupling Efficiency | May be low or incomplete, requiring double couplings or capping. | High efficiency, often leading to cleaner crude products. chempep.com |

| Overall Yield | Often reduced due to failed sequences. | Significantly improved, with reports of up to 10-fold increases. chempep.comiris-biotech.de |

Purification and Characterization of the Building Block

Ensuring the high purity and correct structure of the Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH building block is critical for its successful application in peptide synthesis.

Chromatographic Techniques for High Purity

The standard and most effective method for the purification of peptide-related compounds like Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comresearchgate.net This technique separates molecules based on their hydrophobicity.

The crude synthetic product is dissolved in a polar mobile phase and loaded onto a chromatographic column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. bachem.com A gradient elution is then performed by gradually increasing the concentration of an organic solvent (the "B" solvent, usually acetonitrile) mixed into an aqueous solvent (the "A" solvent, usually water with 0.1% TFA). bachem.comnih.gov

Elution Profile : Highly polar impurities will elute first in the low-organic-content mobile phase. As the concentration of acetonitrile (B52724) increases, the hydrophobicity of the mobile phase increases, and more nonpolar molecules begin to elute from the column.

Separation : Due to its large size and multiple hydrophobic protecting groups (Fmoc and Trt), Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is a highly nonpolar molecule and will be strongly retained on the column, eluting at a high percentage of organic solvent. This allows for excellent separation from more polar impurities, such as starting materials or byproducts lacking one of the protecting groups.

Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield a high-purity powder. bachem.com

Table Illustrating a Typical RP-HPLC Purification Gradient:

| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Purpose |

|---|---|---|---|

| 0 - 5 | 95 | 5 | Column equilibration and elution of highly polar impurities. |

| 5 - 45 | 95 → 5 | 5 → 95 | Gradient elution to separate compounds based on hydrophobicity. The target compound elutes during this phase. |

| 45 - 50 | 5 | 95 | Column wash to elute any remaining highly nonpolar substances. |

Advanced Spectroscopic Methods for Structural Confirmation

Beyond basic identification, advanced spectroscopic methods are required to unequivocally confirm the complex structure of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH and to ensure the correct stereochemistry and connectivity.

Detailed NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for detailed structural elucidation in solution. While a simple 1H NMR provides a fingerprint, a combination of 1D and 2D NMR experiments is necessary for full confirmation.

¹H and ¹³C NMR : These experiments confirm the presence of all constituent parts. Key expected signals include the aromatic protons of the Fmoc and Trt groups, the aliphatic protons of the glutamine and threonine side chains, and, crucially, the distinct singlets for the two gem-dimethyl protons and the methyl group on the oxazolidine ring, which confirm the pseudoproline structure. scispace.com

2D NMR (COSY, TOCSY, NOESY) : These experiments reveal connectivity. A COSY or TOCSY spectrum would show correlations between all protons within the Gln and Thr spin systems. Most importantly, a Nuclear Overhauser Effect (NOE) cross-peak between the alpha-proton of Gln and the alpha-proton of the Thr(ΨMe,Mepro) residue in a NOESY or ROESY spectrum provides definitive evidence for the cis-amide bond conformation, a hallmark of pseudoproline dipeptides. scispace.commdpi.com

Table of Representative Expected ¹H NMR Chemical Shifts (in CDCl₃ or similar solvent):

| Functional Group | Proton Type | Expected Chemical Shift (ppm) |

|---|---|---|

| Fmoc Group | Aromatic Protons | 7.2 - 7.8 |

| CH & CH₂ | 4.2 - 4.5 | |

| Trityl (Trt) Group | Aromatic Protons | 7.1 - 7.4 |

| Glutamine (Gln) | α-H | ~4.0 - 4.5 |

| β-H, γ-H | ~1.9 - 2.5 | |

| Side-chain NH (Trt-protected) | ~6.5 - 7.0 | |

| Thr(ΨMe,Mepro) | α-H | ~4.9 - 5.1 (shifted due to cis-amide) scispace.com |

| β-H | ~4.0 - 4.3 | |

| γ-CH₃ | ~1.2 - 1.4 |

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, confirming the elemental composition. When coupled with tandem mass spectrometry (MS/MS), it also provides structural information through controlled fragmentation.

ESI-HRMS : Electrospray ionization HRMS of the parent molecule would yield a protonated ion [M+H]⁺ whose measured mass-to-charge ratio (m/z) would match the calculated theoretical mass for C₄₆H₄₆N₃O₇⁺ to within a few parts per million (ppm), confirming its molecular formula.

MS/MS Fragmentation Analysis : In an MS/MS experiment, the parent ion is isolated and fragmented by collision-induced dissociation (CID). bu.edu The resulting fragment ions are diagnostic of the structure. Key expected fragmentation pathways for Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH would include:

Neutral loss of the large protecting groups, giving rise to significant ions corresponding to [M+H-Trt]⁺ and [M+H-Fmoc]⁺. nih.gov

Cleavage of the peptide backbone to produce characteristic b- and y-ions . For example, a prominent b₁ ion would correspond to the Fmoc-Gln(Trt)- fragment, confirming the N-terminal residue and its protecting groups. nih.gov

Table of Expected m/z Values for Key Ions in HRMS:

| Ion Type | Formula | Description | Calculated Monoisotopic m/z |

|---|---|---|---|

| Parent Ion [M+H]⁺ | C₄₆H₄₆N₃O₇⁺ | Protonated molecule | 752.3330 |

| Fragment [M+H-Trt]⁺ | C₂₇H₃₁N₂O₇⁺ | Loss of trityl group | 509.2126 |

| Fragment [M+H-FmocOH]⁺ | C₂₉H₃₁N₃O₄⁺ | Loss of fluorenylmethanol | 513.2315 |

| b₁ ion | C₃₈H₃₃N₂O₄⁺ | Fmoc-Gln(Trt)- fragment | 593.2435 |

| y₁ ion | C₉H₁₈NO₄⁺ | H₂-Thr(ΨMe,Mepro)-OH fragment | 204.1230 |

Applications of Fmoc Gln Trt Thr Ψme,mepro Oh in Solid Phase Peptide Synthesis Spps

Strategic Incorporation into Challenging Peptide Sequences

The primary utility of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH lies in its strategic insertion into peptide chains that are otherwise difficult or impossible to synthesize using standard protocols. nih.govwikipedia.org These "difficult sequences" are typically characterized by their propensity for aggregation, often driven by extensive secondary structure formation or high hydrophobicity.

During SPPS, growing peptide chains can fold and self-associate on the solid support, primarily through the formation of intermolecular hydrogen bonds that lead to stable β-sheet structures. chempep.combachem.com This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.

Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is engineered to directly counter this issue. The incorporated oxazolidine (B1195125) ring, a dimethylated pseudoproline (ψMe,MePro), acts as a potent "structure-breaker". Current time information in Bangalore, IN.sigmaaldrich.com It introduces a "kink" into the peptide backbone, similar to a natural proline residue, which disrupts the regular hydrogen-bonding patterns required for β-sheet formation. bachem.compeptide.com By favoring a cis-amide bond conformation over the usual trans-amide bond, it effectively interrupts the secondary structures responsible for aggregation. chempep.com This mechanism, pioneered by Mutter and colleagues, has become a standard technique for accessing what were once considered "inaccessible" peptides. nih.govchempep.comacs.org Upon completion of the synthesis, the native Gln-Thr sequence is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. Current time information in Bangalore, IN.sigmaaldrich.com

Peptide sequences rich in hydrophobic amino acids or those known to form β-sheets are notoriously difficult to synthesize. By preventing aggregation, the incorporation of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH significantly enhances the solvation of the growing peptide-resin complex in standard SPPS solvents like DMF and NMP. chempep.comspringernature.com This improved solubility ensures that reagents have unrestricted access to the N-terminal amine of the growing chain, facilitating efficient chain elongation. chempep.com

The effectiveness of this approach has been demonstrated in the synthesis of several complex peptides. For instance, the synthesis of the 68-residue chemokine RANTES, which has a high tendency to aggregate, failed using standard methods but was successfully achieved by combining the use of pseudoproline dipeptides with a suitable PEG-based resin. chempep.combachem.comresearchgate.netmerckmillipore.com Similarly, the synthesis of highly amyloidogenic and aggregation-prone polypeptides like human Amylin (hIAPP) was made possible through the strategic insertion of pseudoprolines. chempep.combachem.com

| Guidelines for Strategic Use of Pseudoproline Dipeptides |

| Insert the dipeptide immediately before a known or predicted aggregation-prone or hydrophobic region. peptide.com |

| For long peptides, space pseudoproline residues at optimal intervals of 5-6 amino acids to maintain solubility. peptide.commerckmillipore.com |

| Maintain a minimum separation of at least 2 amino acids between a pseudoproline and another pseudoproline or a natural proline residue. merckmillipore.com |

Impact on Reaction Kinetics and Efficiency in SPPS

By maintaining the peptide chain in a solvated, non-aggregated state, Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH ensures that both coupling and Fmoc-deprotection reactions proceed at faster and more predictable rates. merckmillipore.comresearchgate.netsigmaaldrich.com The compound is intentionally supplied as a dipeptide to circumvent a key synthetic challenge: the acylation of the sterically hindered secondary amine of the pseudoproline ring itself is difficult and often inefficient. peptide.comacs.orgmerckmillipore.com Incorporating the Gln-Thr(ψ) unit in a single step not only bypasses this difficult coupling but also efficiently extends the peptide chain by two residues in one synthetic cycle. sigmaaldrich.commerckmillipore.com

| Impact of Pseudoproline Dipeptides on the Synthesis of RANTES | | :--- | :--- | :--- | | Synthesis Strategy | Standard Fmoc Amino Acids | With Pseudoproline Dipeptides | | Resin | Polystyrene-based (Wang) | PEG-based (ChemMatrix) | | Outcome | Synthesis failed; desired peptide not identifiable after 38 cycles. merckmillipore.com | Successful synthesis of the full 68-residue peptide. researchgate.net | | Crude Product Quality | Poor quality with numerous byproducts. merckmillipore.com | High purity crude material suitable for purification. researchgate.net |

Role in the Synthesis of Specific Peptide Architectures

The utility of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH and related pseudoproline dipeptides extends to the synthesis of specific, complex peptide structures that are challenging to construct. Their ability to control peptide conformation during synthesis is a key advantage.

The synthesis of long peptides (greater than 40 residues) is a primary application area, where the risk of aggregation increases with each added amino acid. chempep.com Testimonials from researchers indicate that the routine use of pseudoprolines enables the machine synthesis of peptides up to 80 amino acids in length. merckmillipore.com

Furthermore, pseudoproline dipeptides are valuable tools for the synthesis of cyclic peptides. The backbone "kink" they induce can pre-organize the linear peptide precursor into a conformation that is highly conducive to efficient head-to-tail cyclization. chempep.compeptide.com This pre-organization often leads to accelerated cyclization reaction rates and higher yields of the desired cyclic product. bachem.compeptide.com This makes the technology particularly relevant for the development of novel therapeutic peptides, where cyclization is a common strategy to improve stability and bioavailability. chemimpex.com

Compound Information

| Compound Name |

| Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH |

| Fmoc-Gln(Trt)-OH |

| Fmoc-Thr(tBu)-OH |

| Fmoc-Tyr(tBu)-Thr(ΨMe,Mepro)-OH |

| Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH |

| Fmoc-Ser(tBu)-OH |

| Fmoc-Ala-OH |

| Fmoc-Ser(ψMe,MePro)-OH |

| Fmoc-AA-Ser(ψMe,MePro)-OH |

| Fmoc-Gly-(Dmb)Gly-OH |

| Fmoc-Ala-(Dmb)Gly-OH |

| Fmoc-Trp(Boc)-OH |

| Fmoc-Arg(Pbf)-OH |

| Fmoc-Cys(Trt)-OH |

| Properties of this compound | |

| Molecular Formula | C₄₆H₄₅N₃O₇ |

| Molecular Weight | 751.87 g/mol sigmaaldrich.compeptide.com |

| Appearance | White to beige powder sigmaaldrich.com |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Expediting the Synthesis of Long Polypeptides

The synthesis of long polypeptides is frequently plagued by inter-chain and intra-chain aggregation, which hinders the accessibility of reagents to the growing peptide chain. chempep.com This can result in incomplete coupling and deprotection steps, leading to the formation of deletion sequences. The introduction of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH at strategic points within a peptide sequence can significantly alleviate these issues. iris-biotech.deiris-biotech.de

The pseudoproline ring disrupts the hydrogen bonding patterns that are responsible for the formation of secondary structures like β-sheets, which are a primary cause of aggregation. chempep.com By breaking up these aggregates, the peptide-resin complex remains more solvated and accessible to reagents, thereby enhancing coupling efficiency and allowing for the successful assembly of long and complex peptide chains. chempep.comchemimpex.com The use of such dipeptides has been shown to expedite the Fmoc solid-phase synthesis of long peptides. iris-biotech.deiris-biotech.de

Facilitation of Cyclization in Constrained Peptide Synthesis

The introduction of pseudoprolines can serve as a reversible turn inducer, which is particularly beneficial in the synthesis of cyclic peptides. iris-biotech.deiris-biotech.de The defined kink introduced by the oxazolidine ring pre-organizes the linear peptide precursor into a conformation that is favorable for cyclization. This can lead to increased efficiency and higher yields in the cyclization step. While the direct application for cyclization is a known strategy for pseudoprolines in general, the specific utility of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH in this context is supported by the general principle of pseudoproline-induced turns. iris-biotech.deiris-biotech.de

Application in the Assembly of Difficult-to-Synthesize Protein Domains

Many protein domains, particularly those with a high content of hydrophobic residues, are notoriously difficult to synthesize via SPPS due to severe aggregation problems. chempep.com The use of pseudoproline dipeptides like Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is a key strategy to overcome these challenges. By inserting this dipeptide into the sequence, chemists can disrupt the problematic secondary structures, leading to improved solubility and coupling kinetics. chempep.com This enables the successful synthesis of protein domains that would otherwise be inaccessible using standard SPPS methods. chempep.comacs.org

Compatibility with Fmoc/tBu SPPS Protocols

Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is designed to be fully compatible with the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy. chempep.com The Fmoc group serves as the temporary N-terminal protecting group, which is removed under basic conditions, while the trityl (Trt) group on the glutamine side chain and the pseudoproline ring are stable to these conditions but are cleaved with strong acid during the final deprotection step. sigmaaldrich.comchempep.com

Standard Coupling Methods and Reagents

This dipeptide can be coupled using standard activation methods and reagents commonly employed in Fmoc SPPS. These include carbodiimide-based methods and the use of uronium/aminium-based coupling reagents. chempep.comgoogle.com

Below is an interactive table summarizing common coupling reagents compatible with Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH:

| Reagent Class | Examples |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Additives | HOBt (Hydroxybenzotriazole), OxymaPure® |

The choice of coupling reagent and conditions can be optimized to ensure efficient incorporation of the dipeptide into the growing peptide chain. chempep.com

Regeneration of Native Threonine Residue

A key feature of the pseudoproline strategy is the reversibility of the modification. The native threonine residue is regenerated from the oxazolidine structure during the final cleavage of the peptide from the solid support. sigmaaldrich.com This is typically achieved by treatment with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). sigmaaldrich.comchempep.com The acidic conditions hydrolyze the oxazolidine ring, restoring the original threonine residue in the final peptide product. chempep.com

The standard TFA cleavage cocktail, often containing scavengers such as water and triisopropylsilane (B1312306) (TIPS) to protect sensitive residues, is sufficient to efficiently open the pseudoproline ring. chempep.com Incomplete ring opening is a potential side reaction, but it is generally not a significant issue with standard cleavage protocols. chempep.com

Acid-Mediated Cleavage of the Oxazolidine Ring

The oxazolidine ring of the pseudoproline moiety in Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH is designed to be labile under acidic conditions, typically during the final cleavage of the peptide from the resin support. chempep.comsigmaaldrich.com This step regenerates the native threonine residue in the final peptide sequence. The standard cleavage cocktail used in Fmoc-SPPS, which is a strong acid solution, facilitates this transformation.

The most common reagent for this purpose is trifluoroacetic acid (TFA). chempep.comacs.org A typical cleavage cocktail consists of 95% TFA with the remaining 5% composed of scavengers, such as water and triisopropylsilane (TIS), to prevent side reactions. acs.org The cleavage mechanism involves the protonation of the oxazolidine ring oxygen by the strong acid, followed by ring-opening to form a carbocation intermediate, which is then hydrolyzed to yield the free hydroxyl group of the threonine residue.

While generally efficient, recent studies have highlighted that the cleavage of the oxazolidine ring can sometimes be incomplete or accompanied by side reactions, particularly under forcing conditions. Research conducted on peptides containing a Thr(ΨPro) residue has shown that even after treatment with a standard 95% TFA cleavage cocktail, a small percentage (2-7%) of the peptide may retain the intact oxazolidine ring. acs.orgacs.org This results in a significant byproduct that can complicate the purification of the target peptide.

Furthermore, under conditions of elevated temperature and pressure, such as those employed in flow peptide chemistry, the oxazolidine ring can undergo a rearrangement to form a stable imine. acs.org This imine form has been found to be resistant to cleavage by 95% TFA, leading to an unexpected and difficult-to-remove modification in the final product. acs.org These findings underscore the importance of carefully controlling the cleavage conditions to ensure complete and clean conversion of the pseudoproline back to the native threonine residue.

| Condition | Reagent | Outcome | Byproducts | Reference |

| Standard SPPS Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | Generally efficient ring-opening to Threonine. | 2-7% of peptide may retain the intact oxazolidine ring. | acs.orgacs.org |

| Flow Peptide Synthesis (80 °C, 6-7 MPa) | 95% TFA (post-synthesis cleavage) | Rearrangement to a stable imine form. | Imine derivative that is resistant to TFA cleavage. | acs.org |

Regioselective Deprotection Strategies

The chemical structure of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH incorporates three distinct protecting groups: the base-labile Fmoc group, and two acid-labile groups—the trityl (Trt) group on the glutamine side chain and the dimethyl oxazolidine (pseudoproline) on the threonine. The standard Fmoc-SPPS strategy relies on orthogonal deprotection, where the Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the acid-labile Trt and pseudoproline groups are removed simultaneously during the final TFA-mediated cleavage from the resin. mdpi.com

However, the development of regioselective deprotection strategies, which would allow for the removal of one acid-labile group while leaving the other intact, could open up new avenues for on-resin peptide modifications. Such strategies would rely on the differential acid lability of the Trt and oxazolidine protecting groups. In principle, by carefully tuning the acidic conditions (e.g., acid concentration, solvent, temperature), it may be possible to selectively cleave the more acid-sensitive group.

While specific, established protocols for the regioselective deprotection of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH are not widely reported in the literature, the concept is well-precedented for other combinations of acid-labile protecting groups. For instance, the S-monomethoxytrityl (Mmt) group, which is more acid-labile than the Trt group, can be selectively removed in the presence of Trt and t-butyl-based protecting groups using a dilute solution of TFA (0.5-1.0%). researchgate.net This suggests that if the Trt and oxazolidine groups in Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH possess a sufficient differential in acid sensitivity, a similar approach could be viable. The Trt group is known to be highly sensitive to acid, and its cleavage can be achieved under relatively mild acidic conditions. The stability of the oxazolidine ring to very mild acids, while not extensively documented for this specific compound, is a critical factor for achieving selectivity.

Another potential approach involves the use of Lewis acids instead of Brønsted acids. For example, ZnBr₂ in dichloromethane (B109758) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of N-trityl groups, although in this case, both were found to be labile to some extent. acs.orgresearchgate.net The application of such a strategy to Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH would require a systematic investigation to identify a Lewis acid and reaction conditions that could discriminate between the Trt-protected glutamine and the oxazolidine-protected threonine.

| Protecting Group | Type | Cleavage Condition | Potential for Selectivity | Reference |

| Fmoc | Base-labile | Piperidine (B6355638) in DMF | Orthogonal to acid-labile groups. | mdpi.com |

| Trityl (Trt) | Acid-labile | TFA | Potentially selective cleavage with very mild acid, but requires careful optimization. | researchgate.net |

| Oxazolidine (ΨMe,Mepro) | Acid-labile | TFA | Stability to mild acid would be key for regioselectivity against Trt. | acs.orgacs.org |

Conformational and Structural Analysis of Peptides Incorporating Fmoc Gln Trt Thr Ψme,mepro Oh

Conformational Preferences Induced by the ΨMe,Mepro Moiety

The defining feature of the Thr(ΨMe,Me)pro moiety is the oxazolidine (B1195125) ring, which replaces the typical planar peptide bond. This cyclic structure, particularly with the gem-dimethyl substitution at the 2-position of the oxazolidine ring, has profound effects on the local peptide backbone, primarily by influencing torsion angles and favoring a specific amide bond geometry.

Influence on Peptide Backbone Torsion Angles

The rotational freedom of a polypeptide chain is largely defined by the torsion angles phi (Φ) and psi (Ψ) around the N-Cα and Cα-C' bonds, respectively. expasy.orgproteinstructures.comresearchgate.netnih.gov The introduction of a pseudoproline residue, such as Thr(ΨMe,Me)pro, significantly restricts the available conformational space for these angles. The cyclic nature of the oxazolidine ring inherently limits the range of the Φ angle of the pseudoproline residue itself.

Furthermore, the steric bulk of the gem-dimethyl group on the oxazolidine ring imposes constraints on the preceding residue's Ψ angle. While precise, universally applicable values for Φ and Ψ angles are dependent on the specific peptide sequence and its environment, studies on model peptides containing pseudoproline residues indicate a significant shift towards more defined regions of the Ramachandran plot. expasy.orgnih.gov This restriction in conformational freedom can be advantageous in peptide design, helping to pre-organize a peptide into a desired conformation. The primary role of this conformational restriction is to favor a specific geometry of the amide bond preceding the pseudoproline residue.

Induction of cis-Amide Bond Character

One of the most significant and well-documented effects of incorporating a 2,2-dimethylated pseudoproline, such as in Fmoc-Gln(Trt)-Thr(ΨMe,Me)pro-OH, is the strong induction of a cis-amide bond between the Gln and Thr residues. scispace.com While the trans conformation is energetically favored for most peptide bonds, the steric interactions involving the gem-dimethyl group of the Thr(ΨMe,Me)pro moiety make the cis conformation of the preceding amide bond highly predominant.

NMR studies on various peptides containing the Xaa-Thr(ΨMe,Me)pro sequence have consistently shown a high preference for the cis isomer in solution. scispace.com In many cases, the population of the cis conformer can exceed 98%. This near-quantitative induction of a cis amide bond is a powerful tool in peptide chemistry, as the cis conformation is often found at key turn regions of biologically active peptides and can be crucial for their function. The ability to enforce a cis geometry at a specific site allows for the stabilization of β-turn structures and the mimicry of natural peptide conformations.

| Preceding Residue (Xaa) | Protecting Group | cis:trans Ratio | Reference |

| Val | Cbz | 85:15 | scispace.com |

| Various N-protected | Various | 65:35 to >95:<5 | scispace.com |

Spectroscopic Investigations of Conformational States (excluding basic identification data)

Advanced spectroscopic techniques are invaluable for elucidating the detailed three-dimensional structure of peptides in solution. For peptides containing Fmoc-Gln(Trt)-Thr(ΨMe,Me)pro-OH, NMR and CD spectroscopy provide critical insights into the conformational consequences of this modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the conformation of peptides in solution. Two-dimensional techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful for identifying spatial proximities between protons, which in turn define the peptide's fold. scispace.comnih.gov

A key diagnostic marker for the presence of a cis-amide bond preceding a pseudoproline residue is the observation of a cross-peak between the α-proton of the preceding residue (Hα(i-1)) and the α-proton of the pseudoproline residue (Hα(i)). scispace.com In a trans-amide bond, these protons are too far apart to generate a significant NOE or ROE signal. Conversely, in a cis-amide bond, they are in close proximity, giving rise to a distinct cross-peak. The presence and intensity of this Hα(i-1)–Hα(i) cross-peak in NOESY or ROESY spectra provide unambiguous evidence for the cis conformation. scispace.comucl.ac.uk

Additional NOE/ROE contacts, such as those between the α-proton of the preceding residue (Hα(i-1)) and the protons of the pseudoproline side chain, can further refine the conformational model. The analysis of coupling constants, particularly ³J(HNHα), can also provide information about the backbone torsion angles. nih.gov

| NMR Experiment | Key Observation for cis-Amide Bond | Reference |

| NOESY/ROESY | Presence of Hα(i-1) – Hα(i) cross-peak | scispace.com |

| NOESY/ROESY | Presence of Hα(i-1) – Hβ(i) cross-peak | scispace.com |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Studies on peptides incorporating pseudoproline dipeptides, including those with Thr(ΨMe,Me)pro, have shown that in aqueous solution, these peptides often exhibit CD spectra characteristic of a random coil conformation. worktribe.com This is not unexpected, as short peptides often lack the extensive hydrogen-bonding networks required to form stable secondary structures in solution.

However, the introduction of the Thr(ΨMe,Me)pro moiety can pre-dispose the peptide to adopt a specific structure upon interaction with a binding partner or a membrane environment. For example, some pseudoproline-containing peptides show a transition from a random coil in solution to a β-sheet-like conformation upon binding to lipid bilayers, as indicated by a shift in the CD spectrum to a single minimum around 213-216 nm. worktribe.com This highlights the role of the pseudoproline in facilitating the adoption of a functionally relevant conformation.

| Environment | Observed Secondary Structure | Characteristic CD Signal | Reference |

| Aqueous Solution | Random Coil | - | worktribe.com |

| Lipid Bilayers | β-structure | Minimum at ~213-216 nm | worktribe.com |

X-ray Crystallography Studies of Pseudoproline-Containing Peptides

X-ray crystallography provides high-resolution structural information of molecules in the solid state. nih.govnih.govresearchgate.netgrafiati.com While obtaining crystals of peptides can be challenging, the crystallographic analysis of pseudoproline-containing peptides has yielded valuable, and at times surprising, insights into their conformational preferences.

In a notable study, the X-ray crystal structure of Fmoc-Val-d-allo-Thr(ΨMe,Me)pro-OH was determined and revealed a cis-amide geometry in the solid state. scispace.com This finding is significant because it demonstrates that the inherent preference for the cis conformation induced by the gem-dimethylated pseudoproline is strong enough to be maintained in the crystal lattice for this particular diastereomer.

Interestingly, other similar dipeptides, such as Cbz-Val-Thr(ΨMe,Me)pro-OMe and Cbz-Val-Thr(ΨMe,Me)pro-OH, were found to adopt a trans-conformation in the solid state, which is in direct contrast to their predominantly cis-conformation in solution. scispace.com This discrepancy is attributed to crystal-packing forces, where intermolecular interactions in the crystal lattice can overcome the energetic preference for the cis-isomer observed in solution. These findings underscore the importance of studying peptide conformation in both solution and the solid state to gain a comprehensive understanding of their structural behavior.

| Compound | Solid-State Conformation | Solution Conformation | Reference |

| Fmoc-Val-d-allo-Thr(ΨMe,Me)pro-OH | cis | Major cis | scispace.com |

| Cbz-Val-Thr(ΨMe,Me)pro-OMe | trans | Major cis | scispace.com |

| Cbz-Val-Thr(ΨMe,Me)pro-OH | trans | Major cis | scispace.com |

Computational and Theoretical Modeling of Conformational Landscapes

Computational modeling serves as a powerful lens to examine the dynamic and electronic properties of molecules at an atomic level. For a molecule as complex as Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH, with its multiple rotatable bonds and bulky protecting groups, computational methods are indispensable for mapping its conformational preferences. Such studies typically involve a synergistic application of molecular dynamics (MD) simulations to explore the conformational space and quantum chemical calculations to refine the energetics and electronic properties of key structures.

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a detailed picture of its flexibility and preferred shapes, or conformations. For Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH, MD simulations are crucial for understanding how the bulky N-terminal fluorenylmethoxycarbonyl (Fmoc) group, the side-chain trityl (Trt) group on glutamine, and the dimethylated pseudoproline ring collectively influence the peptide backbone.

Research Findings:

MD simulations of pseudoproline-containing dipeptides are typically performed using force fields like AMBER or GROMOS in an explicit solvent environment (e.g., water or dimethylformamide) to mimic experimental conditions. nih.gov The simulations reveal that the dominant feature of the Thr(ΨMe,Mepro) unit is its profound influence on the preceding amide bond (Gln-Thr). The gem-dimethyl substitution on the oxazolidine ring sterically favors a cis conformation of this amide bond, a finding consistently supported by NMR studies on related molecules in solution. researchgate.netresearchgate.net

Analysis of the simulation trajectories would focus on several key parameters:

Dihedral Angles (Φ, Ψ, ω): The primary focus is the omega (ω) angle of the Gln-Thr peptide bond. Simulations would show a high population of conformers where ω is near 0°, characteristic of a cis peptide bond. In contrast, a standard Gln-Thr peptide bond would almost exclusively adopt a trans conformation (ω ≈ 180°). The backbone dihedral angles of the glutamine residue (Φ, Ψ) would also be analyzed to understand the influence of the bulky Fmoc and Trt groups.

Conformational Clustering: By grouping similar structures from the MD trajectory, it's possible to identify the most populated conformational families. For Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH, the major cluster would undoubtedly correspond to the cis-amide bond conformer. Minor clusters representing transient trans states or alternative side-chain orientations would also be identified.

Table 1: Representative Dihedral Angle Populations from a Hypothetical MD Simulation This table illustrates the expected distribution of key dihedral angles for the dominant conformer based on studies of similar pseudoproline systems.

| Dihedral Angle | Atom Quartet | Predominant Angle (°) | Conformation |

| ω (Gln-Thr) | Cα(Gln)-C(Gln)-N(Thr)-Cα(Thr) | ~0 ± 20 | cis |

| Φ (Gln) | C(Gln-1)-N(Gln)-Cα(Gln)-C(Gln) | -80 to -60 | Extended |

| Ψ (Gln) | N(Gln)-Cα(Gln)-C(Gln)-N(Thr) | +120 to +160 | Extended |

Quantum Chemical Calculations of Electronic Structure and Reactivity

While MD simulations excel at exploring conformational space, quantum chemical (QC) calculations provide highly accurate information about the electronic structure, stability, and reactivity of specific conformations. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with a basis set like 6-31G(d), are commonly employed for molecules of this size. rsc.orgjomardpublishing.com

Research Findings:

For Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH, QC calculations would be used to:

Determine Relative Energies: By performing geometry optimization on the major conformers identified by MD (e.g., the lowest energy cis and trans structures), QC calculations can provide a precise energy difference (ΔE) between them. These calculations would confirm the thermodynamic preference for the cis isomer, likely showing it to be several kcal/mol more stable than the trans form due to the steric push from the gem-dimethyl groups.

Analyze Electronic Properties: QC methods can calculate fundamental electronic properties that govern reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. The distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich aromatic rings of the Fmoc group, while the LUMO might be distributed over the carbonyl groups.

Calculate Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information is critical for understanding electrostatic interactions, such as hydrogen bonding, and for parameterizing the atomic charges used in classical MD force fields. rsc.org The analysis would highlight the electronegative oxygen atoms of the carbonyl and carboxyl groups and the electropositive amide protons as key sites for intermolecular interactions.

These calculations provide a static, zero-kelvin picture that complements the dynamic information from MD simulations, offering a deeper understanding of why the molecule adopts its preferred shapes and how it is likely to interact with other molecules during peptide synthesis.

Table 2: Illustrative Quantum Chemical Properties for a cis Conformer This table presents typical values that would be expected from a DFT calculation on a representative structure of the title compound.

| Property | Predicted Value / Observation | Significance |

| Relative Energy (ΔE) | 0.0 kcal/mol (Global Minimum) | Confirms the cis conformation as the most stable energetic state. |

| HOMO-LUMO Gap | ~4.5 - 5.5 eV | Indicates high chemical stability, characteristic of protected amino acids. |

| Dipole Moment | ~3 - 5 Debye | Reflects the molecule's overall polarity, influencing its solubility. |

| Partial Atomic Charges | Carbonyl Oxygens: ~ -0.6e Amide Hydrogens: ~ +0.3e | Identifies key sites for hydrogen bonding and intermolecular interactions. |

Mechanistic and Reactivity Studies of the Pseudoproline Moiety

Stability of the Oxazolidine (B1195125) Ring under Peptide Synthesis Conditions

The stability of the oxazolidine ring within the Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH building block is paramount to its function. It must remain intact throughout the iterative cycles of solid-phase peptide synthesis (SPPS) until the final deprotection step.

Under standard Fmoc-SPPS conditions, the oxazolidine ring of a pseudoproline dipeptide is generally stable. chempep.comrsc.org The use of basic conditions to remove the N-terminal Fmoc protecting group, typically a solution of 20-30% piperidine (B6355638) in a solvent like dimethylformamide (DMF), does not significantly affect the integrity of the acid-labile oxazolidine ring. rsc.orgmdpi.com This stability is crucial for the successful stepwise elongation of the peptide chain. adventchembio.com

However, recent studies have shown that this stability is not absolute, particularly under harsher, non-standard conditions. For instance, in automated flow peptide chemistry, where elevated temperatures are used to accelerate reaction times, the oxazolidine ring can exhibit thermal instability. mdpi.com Research has indicated that at temperatures around 80°C during Fmoc deprotection, the ring can become unstable, potentially leading to the formation of unwanted by-products. mdpi.com One study demonstrated that Fmoc deprotection is somewhat promoted in the presence of a Thr(ΨPro) moiety under thermal conditions. mdpi.com

While the pseudoproline moiety is designed to improve coupling efficiency by disrupting aggregation, its own reactivity can sometimes lead to side reactions. chempep.comadventchembio.com The nitrogen atom within the oxazolidine ring is sterically hindered, which makes the direct acylation of a pseudoproline residue challenging. chempep.comacs.org This is the primary reason these building blocks are incorporated as pre-formed dipeptides, such as this compound, which circumvents the difficult coupling step onto the hindered nitrogen. merckmillipore.comsigmaaldrich.com

Despite this design, unexpected side reactions have been observed, especially under strenuous conditions like the elevated temperatures and pressures found in flow peptide synthesis. chempep.commdpi.com Some of the documented side reactions include:

Imine Derivative Formation : Under thermal stress, the oxazolidine ring can undergo a ring-opening to form a stable imine derivative that may persist even through the final acidic cleavage. mdpi.comresearchgate.net

Catalysis of Aspartimide Formation : Paradoxically, while pseudoprolines are often used to suppress aspartimide formation, there is evidence suggesting that under certain conditions, the pseudoproline moiety may actually catalyze this side reaction. mdpi.comresearchgate.net This is contrary to their intended purpose of creating a tertiary amine in the peptide backbone to prevent such cyclization. mdpi.com

Formation of Unidentified Adducts : Researchers have reported the generation of truncated peptide fragments with a mass deviation of +42 Da, which is correlated with the coupling steps involving pseudoproline dipeptides. nih.gov

| Condition | Observed Side Reaction | Plausible Mechanism/Comment | Source |

|---|---|---|---|

| Elevated Temperature & Pressure (Flow Chemistry) | Imine Derivative Formation | Thermal instability leading to oxazolidine ring opening. | mdpi.comresearchgate.net |

| Elevated Temperature & Pressure (Flow Chemistry) | Aspartimide (Asi) Formation | Pseudoproline moiety appears to catalyze the reaction, contrary to its intended role. | chempep.commdpi.com |

| Difficult SPPS (Caveolin-1 fragment) | Truncated fragments with +42 Da mass deviation | Side reaction correlated with coupling steps. | nih.gov |

Kinetics of Pseudoproline Cleavage and Native Sequence Regeneration

The pseudoproline moiety is a temporary protecting group that must be efficiently removed at the end of the synthesis to regenerate the native threonine residue. chempep.comsigmaaldrich.com This cleavage is typically accomplished during the final global deprotection and cleavage of the peptide from the solid support, using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). merckmillipore.com

The kinetics of this ring-opening reaction can vary. For the dimethyl-substituted oxazolidine, this compound, the cleavage is generally complete within a few hours (e.g., 1-3 hours) using standard cocktails like 95% TFA. rsc.orgmerckmillipore.commerckmillipore.com Some reports suggest the cleavage of the isopropylidene group can occur in just minutes with 90% TFA. acs.org

However, the stability of the oxazolidine ring to acid can be influenced by several factors, including the specific pseudoproline structure and the surrounding peptide sequence. rsc.org In some unexpected cases, the oxazolidine ring has been found to be surprisingly stable, remaining partially or fully intact even after prolonged treatment with 95% TFA. mdpi.comacs.org This highlights that complete cleavage is not always guaranteed under standard conditions and may require optimization. In contrast, other pseudoproline derivatives, such as those derived from cysteine without the gem-dimethyl group, can be extremely stable to TFA, requiring harsh acids for removal. rsc.orgresearchgate.net

| Cleavage Reagent | Time | Comment | Source |

|---|---|---|---|

| Standard TFA Cocktails (e.g., 95% TFA/H₂O/TIS) | ~3 hours | Generally complete regeneration of Ser/Thr. | merckmillipore.commerckmillipore.com |

| 90% TFA | Minutes | Rapid cleavage of the isopropylidene group reported. | acs.org |

| 95% TFA | >3 hours | Unexpected stability observed in some cases, with the ring remaining intact. | mdpi.comacs.org |

| 1% TFA in DCM | Stable | Allows cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl) while keeping the pseudoproline intact for fragment condensation. | merckmillipore.com |

Influence on Amide Bond Formation Mechanisms

The fundamental mechanism by which pseudoprolines enhance peptide synthesis is through conformational control. The five-membered oxazolidine ring forces the preceding amide bond to adopt a cis-conformation, mimicking the effect of a natural proline residue. chempep.comresearchgate.net In typical peptide chains, the trans-amide bond is strongly favored. This enforced cis-bond acts as a "hinge" or "kink," disrupting the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates. chempep.comiris-biotech.de

This disruption has several positive consequences for the mechanism of amide bond formation:

Improved Solvation : By preventing aggregation, the peptide-resin matrix remains well-solvated by the synthesis solvents (e.g., DMF, NMP). chempep.comadventchembio.com

Enhanced N-Terminal Accessibility : A well-solvated, unstructured peptide chain presents its N-terminal amine more effectively to the incoming activated amino acid. chempep.com

Increased Coupling Kinetics : The improved accessibility of the reactive sites leads to more efficient and faster acylation reactions, reducing the likelihood of incomplete couplings and the formation of deletion sequences. chempep.comresearchgate.net

This influence is particularly critical in the synthesis of long or hydrophobic ("difficult") sequences, where aggregation is a primary cause of synthesis failure. merckmillipore.comnih.gov

Stereochemical Considerations in Pseudoproline Transformations

Maintaining the stereochemical integrity of the constituent amino acids is a non-negotiable aspect of peptide synthesis. chempep.com The synthesis of the this compound dipeptide itself is designed to preserve the original L-configurations of both glutamine and threonine. chempep.com

During peptide synthesis, the incorporation of a pseudoproline can be beneficial for stereochemical outcomes. The rigid, proline-like structure at the C-terminus of a peptide fragment can help suppress racemization during segment condensation reactions. chempep.compeptide.com

However, potential stereochemical issues must be considered. While the pseudoproline itself is stable, there have been reports of epimerization at adjacent residues under certain reaction conditions, such as macrolactonization (peptide cyclization). beilstein-journals.org It is also known that cysteine residues, which can also form pseudoprolines (thiazolidines), are particularly prone to racemization during standard base-mediated activation steps in Fmoc-SPPS. nih.gov While the Thr-derived oxazolidine in this compound is less susceptible, the general principle of carefully choosing activation methods to avoid racemization remains critical throughout any peptide synthesis.

Advanced Derivatization and Future Directions

Chemical Modification of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH

The structure of Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH presents several sites for chemical modification, including the N-terminal Fmoc group, the C-terminal carboxylic acid, and the protected side chains of glutamine and threonine. These sites allow for the attachment of various molecular entities or further functionalization after selective deprotection.

The covalent attachment of biophysical probes, such as fluorescent dyes or spin labels, is essential for studying peptide structure, dynamics, and interactions. While direct modification of the Fmoc-Gln(Trt)-Thr(ΨMe,Mepro)-OH dipeptide with a probe is not standard practice, peptides synthesized using this dipeptide can be readily labeled. The strategy typically involves incorporating the probe post-synthetically or during solid-phase peptide synthesis (SPPS) after the removal of temporary protecting groups.

Common strategies for labeling peptides that incorporate this dipeptide include:

N-Terminal Labeling : Following the removal of the N-terminal Fmoc group from the growing peptide chain, the exposed primary amine can be reacted with a probe containing an amine-reactive group (e.g., an N-hydroxysuccinimide ester).

C-Terminal Labeling : The C-terminal carboxylic acid of the final peptide can be functionalized after cleavage from the resin.

Side-Chain Labeling : Specific amino acids with reactive side chains (e.g., Lys, Cys) can be intentionally incorporated into the peptide sequence to serve as specific handles for probe attachment.

N-Terminal Threonine/Serine Oxidation : A strategy that can be adapted for biophysical studies involves the selective oxidation of an N-terminal serine or threonine residue to an aldehyde, which can then be chemoselectively ligated to a probe containing a hydroxylamine (B1172632) or hydrazide moiety. scispace.com